Northienamycin

Descripción

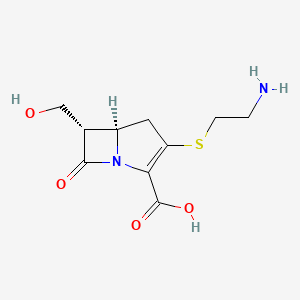

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

77550-86-8 |

|---|---|

Fórmula molecular |

C10H14N2O4S |

Peso molecular |

258.3 g/mol |

Nombre IUPAC |

(5R,6S)-3-(2-aminoethylsulfanyl)-6-(hydroxymethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C10H14N2O4S/c11-1-2-17-7-3-6-5(4-13)9(14)12(6)8(7)10(15)16/h5-6,13H,1-4,11H2,(H,15,16)/t5-,6-/m1/s1 |

Clave InChI |

CORBMZCTOZNVHZ-PHDIDXHHSA-N |

SMILES |

C1C2C(C(=O)N2C(=C1SCCN)C(=O)O)CO |

SMILES isomérico |

C1[C@@H]2[C@H](C(=O)N2C(=C1SCCN)C(=O)O)CO |

SMILES canónico |

C1C2C(C(=O)N2C(=C1SCCN)C(=O)O)CO |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Northienamycin |

Origen del producto |

United States |

Occurrence and Isolation Methodologies of Northienamycin

Microbial Origin: Streptomyces cattleya as a Producer Organism

Northienamycin is a naturally occurring carbapenem (B1253116) antibiotic produced by the soil bacterium Streptomyces cattleya. researchgate.netnih.govdsmz.de This microorganism, initially designated as Streptomyces cattleya (NRRL 8057), was first identified in 1976. jst.go.jp Beyond this compound, Streptomyces cattleya is also known for producing a range of other structurally related carbapenems, including Thienamycin (B194209) and 8-epi-thienamycin (B1253615), as well as other metabolites such as fluorothreonine and fluoroacetic acid. researchgate.netdsmz.decect.org The production of these compounds highlights Streptomyces cattleya's metabolic versatility in synthesizing complex β-lactam structures.

Isolation Techniques and Challenges in Obtaining this compound from Fermentation Broths

While specific detailed isolation protocols for this compound are often described in the context of general carbapenem purification, the methodology for its co-metabolite, Thienamycin, provides insight into the typical approaches. Thienamycin isolation involves a multi-step purification process that includes adsorption chromatography using resins like Dowex 50, followed by passage through Dowex 1. Further purification steps involve chromatography on Dowex 50 and Bio-Gel P2, culminating in final purification and desalting using XAD-2 resin. jst.go.jp To quantify carbapenems in both crude fermentation broths and purified extracts, differential UV spectroscopy is a commonly employed technique, leveraging their characteristic UV absorption properties that are lost upon aminolysis. researchgate.net

Co-metabolite Relationships with Other Carbapenems Produced by Streptomyces cattleya (e.g., Thienamycin, 8-epi-thienamycin)

This compound exists as a co-metabolite with several other carbapenem antibiotics produced by Streptomyces cattleya. Notably, it is isolated alongside Thienamycin and 8-epi-thienamycin, which are also significant carbapenems. researchgate.netnih.gov Streptomyces cattleya is a prolific producer of various carbapenem derivatives, including Thienamycin, N-acetyl-thienamycin, N-acetyl-dehydro-thienamycin, 8-epi-thienamycin, and this compound. researchgate.net

Thienamycin holds historical significance as the first naturally occurring carbapenem antibiotic to be discovered and isolated from Streptomyces cattleya. wikipedia.org All carbapenems are characterized by their β-lactam ring structure. wikipedia.orgebi.ac.uk Despite variations in their antibiotic potency, this compound, 8-epi-thienamycin, and Thienamycin exhibit similar spectral profiles, indicating their close structural relationship. researchgate.net The biosynthesis of these complex carbapenems in S. cattleya involves intricate enzymatic pathways. Research has identified the involvement of B12-dependent radical S-adenosylmethionine (rSAM) enzymes, such as ThnL, which plays a crucial role in catalyzing thioether bond formation during the biosynthetic process. pnas.org The thn gene cluster in Streptomyces cattleya is central to the biosynthesis of Thienamycin and its related carbapenems. researchgate.netwikipedia.orggenome.jp

Table 1: Carbapenem Co-metabolites Produced by Streptomyces cattleya

| Compound Name | Relationship to Thienamycin | Source Organism |

| This compound | Co-metabolite | Streptomyces cattleya |

| Thienamycin | Primary Carbapenem | Streptomyces cattleya |

| 8-epi-thienamycin | Co-metabolite (Epimer) | Streptomyces cattleya |

| N-acetyl-thienamycin | Derivative | Streptomyces cattleya |

| N-acetyl-dehydro-thienamycin | Derivative | Streptomyces cattleya |

Biosynthetic Pathways and Enzymology of Northienamycin

Overview of Carbapenem (B1253116) Biosynthesis in Streptomyces Species

The biosynthesis of complex carbapenems like northienamycin in Streptomyces species is a multi-step process involving a cascade of enzymatic reactions. The pathway begins with precursors from primary metabolism and proceeds through the formation of the characteristic bicyclic carbapenem core, followed by a series of modifications to install the various side chains.

Early Biosynthetic Steps and Beta-Lactam Ring Formation

The initial steps in the biosynthesis of the carbapenem nucleus are shared among different members of this antibiotic class, including thienamycin (B194209) and by extension, this compound. The core structure is assembled from precursors derived from glutamate (B1630785) and acetate. nih.gov

The pyrroline (B1223166) ring of the carbapenem nucleus originates from glutamate. This amino acid is converted to L-glutamate-5-semialdehyde, a key intermediate. wikipedia.orgnih.gov The enzyme ThnE, a homolog of Carboxymethylproline synthase (CarB), then catalyzes the condensation of L-glutamate-5-semialdehyde with malonyl-CoA, which provides the carbons for the beta-lactam ring, to form (2S,5S)-carboxymethylproline. nih.govnih.govnih.gov

Following the formation of this intermediate, the crucial beta-lactam ring is constructed. This cyclization is catalyzed by a beta-lactam synthetase. nih.gov In the thienamycin pathway, this function is carried out by the enzyme ThnM, which is homologous to the synthetase CarA. nih.govresearchgate.net This reaction is ATP-dependent and results in the formation of the bicyclic (3S,5S)-carbapenam core structure, which serves as the foundational scaffold for subsequent enzymatic modifications. researchgate.netpnas.org

Identification and Characterization of Biosynthetic Gene Clusters

The genetic blueprint for carbapenem production is encoded within biosynthetic gene clusters (BGCs) located on the chromosome of the producing Streptomyces strain. The identification and sequencing of these clusters have been pivotal in elucidating the biosynthetic pathways.

For thienamycin and its co-metabolite this compound, the relevant cluster is the thn gene cluster from Streptomyces cattleya. nih.gov This BGC contains all the necessary genes for the synthesis of the carbapenem core, the attachment and modification of the side chains, as well as genes involved in regulation and self-resistance. nih.gov Key genes within the thn cluster include thnE (carboxymethylproline synthase) and thnM (beta-lactam synthetase) for core formation, and a trio of genes encoding radical S-adenosylmethionine (rSAM) enzymes (thnK, thnL, and thnP) which are essential for the intricate tailoring steps. nih.govpnas.org

Comparative analysis with other carbapenem BGCs, such as the cluster for MM 4550 from Streptomyces argenteolus, reveals conserved genes for the biosynthesis of the bicyclic core, highlighting a common evolutionary origin for the assembly of the carbapenem scaffold. researchgate.net Differences in the gene content, particularly in the tailoring enzymes, account for the structural diversity observed across the carbapenem family. researchgate.net

| Gene | Proposed Function in Thienamycin/Northienamycin Biosynthesis | Homolog in Simpler Carbapenem Pathways |

| thnE | Carboxymethylproline synthase (forms pyrroline ring) | CarB |

| thnM | Beta-lactam synthetase (forms beta-lactam ring) | CarA |

| thnK | Cobalamin-dependent rSAM methyltransferase (C6 side chain formation) | - |

| thnL | Cobalamin-dependent rSAM enzyme (C2-thioether installation) | - |

| thnP | Cobalamin-dependent rSAM enzyme | - |

This table summarizes key genes in the thn cluster involved in the early and tailoring stages of biosynthesis.

Enzymatic Transformations Leading to this compound

This compound diverges from the main thienamycin pathway due to a specific variation in the elaboration of the C6 side chain. This process is governed by a series of precise enzymatic transformations.

Cobalamin-Dependent Radical S-Adenosylmethionine (rSAM) Enzymes in C6 Side Chain Elaboration

The structural diversification of complex carbapenems, including the formation of the C6 side chain of this compound, is a hallmark of a specialized class of enzymes: the cobalamin-dependent radical S-adenosylmethionine (rSAM) enzymes. nih.govpnas.org These enzymes utilize a combination of a [4Fe-4S] cluster and a cobalamin (vitamin B12) cofactor to catalyze challenging chemical reactions, most notably the methylation of unactivated carbon centers. researchgate.net The thn cluster encodes three such enzymes—ThnK, ThnL, and ThnP—that are critical for the maturation of the carbapenam (B8450946) core into the final bioactive products. researchgate.netpnas.org

The formation of the C6 side chain of both thienamycin and this compound is catalyzed by the cobalamin-dependent rSAM enzyme, ThnK. nih.govpnas.org Early labeling studies demonstrated that the carbons of the C6 side chain are derived from methionine, implicating S-adenosylmethionine (SAM) as the methyl donor. nih.gov

ThnK functions by catalyzing sequential methyl transfers from SAM to the C6 position of the carbapenam intermediate. nih.govpnas.org The biosynthesis of thienamycin's C6-hydroxyethyl group involves two such methylation events. However, this compound possesses a C6-hydroxymethyl group, which is the product of a single methylation event. nih.gov Research has shown that a singly-methylated intermediate is formed during the biosynthesis of thienamycin. nih.govpnas.org This intermediate is the direct precursor to this compound. The subsequent hydroxylation of this methyl group leads to the final this compound structure. This indicates that ThnK's action is the key diverging point in the biosynthetic pathways of these two related molecules, with the extent of methylation at C6 determining the final product. nih.gov

| Compound | Enzyme | Substrate | Key Transformation |

| (3S,5S)-Carbapenam | ThnE, ThnM | L-glutamate-5-semialdehyde, Malonyl-CoA | Formation of the bicyclic core |

| C6-methyl-carbapenam intermediate | ThnK | (3S,5S)-Carbapenam | Single methylation at C6 |

| This compound | (Putative hydroxylase) | C6-methyl-carbapenam intermediate | Hydroxylation of the C6-methyl group |

| Thienamycin | ThnK, (Putative hydroxylase) | C6-methyl-carbapenam intermediate | Second methylation at C6 followed by hydroxylation |

This table outlines the key enzymatic steps in the formation of the this compound side chain.

Comparative Analysis of Methylation Pathways for Thienamycin and this compound

The structural difference between thienamycin and this compound lies in the C6 side chain: thienamycin possesses a hydroxyethyl (B10761427) group, while this compound has a hydroxymethyl group. This variation is the result of a differential methylation process catalyzed by the cobalamin-dependent radical S-adenosylmethionine (SAM) enzyme, ThnK.

In the biosynthesis of thienamycin, ThnK performs two consecutive methylation reactions to build the C6-ethyl side chain. This compound, a co-metabolite, represents an intermediate in this process. Evidence from labeling experiments shows that a labeled carbon can be found in the C6-hydroxymethyl side chain of this compound, indicating it is the product of a single methylation event. Therefore, this compound is a singly-methylated intermediate on the path to the doubly-methylated thienamycin. This comparison highlights a key branching point in the metabolic pathway, where one or two methyl groups are transferred to a common precursor.

| Feature | This compound Biosynthesis | Thienamycin Biosynthesis |

| Key Enzyme | ThnK (Radical SAM Methyltransferase) | ThnK (Radical SAM Methyltransferase) |

| Methylation Events | Single methylation at C6 | Two sequential methylations at C6 |

| Resulting Side Chain | C6-hydroxymethyl group | C6-hydroxyethyl group |

| Pathway Relationship | Represents an intermediate | Represents the final product of methylation |

Non-Heme Iron Oxygenases and Oxidative Diversification of Carbapenems (e.g., ThnG, ThnQ)

The structural diversity of carbapenems produced by Streptomyces cattleya is significantly enhanced by the activity of non-heme iron oxygenases, particularly ThnG and ThnQ. nih.gov These enzymes catalyze oxidative modifications on the carbapenem scaffold, influencing the final structure and bioactivity of the metabolites. acs.orgnih.gov

ThnG and ThnQ are Fe(II)/α-ketoglutarate-dependent oxygenases that act on the C-2 and C-6 side chains of carbapenem precursors. nih.govacs.org Research has shown that ThnQ can stereospecifically hydroxylate the C-6 side chain of a carbapenem intermediate. nih.gov Meanwhile, ThnG is capable of performing sequential desaturation and sulfoxidation on the C-2 side chain. nih.gov These oxidative tailoring steps are crucial for generating the variety of natural carbapenems observed in S. cattleya, including the final modifications that lead to this compound. The presence and substrate specificity of these oxygenases are key determinants of the final carbapenem profile of the producing organism. nih.gov

Thioether Bond Formation Catalysis by ThnL

A critical step in the biosynthesis of complex carbapenems like this compound is the installation of a C2-thioether side chain. This reaction is catalyzed by ThnL, another of the three essential B12-dependent radical SAM enzymes found in the biosynthetic gene cluster. nih.govnih.gov

For a long time, the enzyme responsible for this carbon-sulfur bond formation was unknown. Recent in vitro experiments and fermentation studies have demonstrated that ThnL catalyzes the formation of a thioether bond between the C2 position of the carbapenam precursor and pantetheine. nih.govnih.gov This function is unprecedented for a B12-dependent radical SAM enzyme. nih.gov The ThnL-catalyzed reaction is stereospecific, yielding an R-configuration at the C2 position. nih.gov This thioether bond formation is a prerequisite for the subsequent C6 methylation step catalyzed by ThnK, placing ThnL's activity squarely between the initial formation of the bicyclic carbapenam ring and its subsequent tailoring. nih.gov

Metabolic Engineering and Strain Improvement for Enhanced this compound Production

The low yield of this compound from its native producer, Streptomyces cattleya, has prompted research into metabolic engineering and strain improvement strategies. These efforts aim to increase production efficiency either within the original organism or by transferring the biosynthetic pathway to a more tractable host. nih.gov

Strategies for Enhanced Biosynthesis in Native Producers (e.g., Streptomyces cattleya)

One effective strategy to enhance the production of specific metabolites in their native host is the targeted inactivation of competing or downstream enzymatic steps. In the context of the thienamycin/northienamycin pathway, genetic manipulation of the tailoring enzymes can redirect metabolic flux. For instance, studies on mutant strains of S. cattleya have shown that alterations in the biosynthetic pathway can lead to the accumulation of specific intermediates or analogues. nih.gov A notable example is the mutation of the thnG gene, which encodes a non-heme iron oxygenase. While this was observed to increase thienamycin production, the principle applies to this compound as well. By knocking out genes responsible for downstream modifications or competing pathways, it is possible to accumulate specific intermediates like this compound.

Heterologous Expression Systems for Carbapenem Production and Derivatization (e.g., Escherichia coli)

To overcome the challenges of working with slow-growing native producers, the heterologous expression of biosynthetic gene clusters in well-characterized hosts like Escherichia coli is a promising alternative. nih.gov E. coli is an ideal host for this purpose due to its rapid growth, well-understood genetics, and the availability of advanced genetic tools. nih.govnih.gov

The entire carbapenem biosynthesis pathway can be transferred to E. coli to enable the production of this compound and its precursors. researchgate.netkegg.jp This approach allows for the systematic optimization of the pathway and the production of novel derivatives through the introduction of engineered enzymes. youtube.com Metabolic engineering of the E. coli host itself, for instance by enhancing the supply of precursors like malonyl-CoA, can further boost the production of the target carbapenem. kegg.jp Such systems provide a powerful platform for both fundamental studies of the biosynthetic pathway and for the scalable production of valuable antibiotics like this compound. nih.gov

Chemical Synthesis Strategies for Northienamycin and Its Analogs

Total Synthesis Approaches to the Carbapenem (B1253116) Core Structure

The total synthesis of carbapenems, including Northienamycin and its analogs, is crucial because large-scale fermentation or semi-synthesis methods are often inefficient for their production nih.govunipv.it. Most synthetic routes to carbapenems proceed through key azetidinone intermediates nih.gov.

One prominent approach involves the cyclization of a diazo azetidinone precursor to form a 2-oxocarbapenam. This intermediate is then activated, followed by a heteroconjugate addition to complete the carbapenem core nih.gov. Another methodology for constructing the carbapenem core utilizes a Kinugasa cycloaddition/rearrangement cascade nih.gov. Additionally, aldol (B89426) condensation reactions, specifically those involving a magnesium enolate derived from a β-sulfoxide with acetaldehyde (B116499), have been employed to build the carbapenem framework tandfonline.comresearchgate.net.

Stereoselective Synthesis of Key Azetidinone Intermediates

A significant portion of the synthetic effort in carbapenem chemistry is dedicated to the precise establishment of stereocenters, particularly at the C-5, C-6, and C-8 positions of the azetidinone intermediates nih.gov. Compounds such as (3R,4R)-4-acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone (AOSA) are pivotal intermediates, possessing the correct absolute configuration at three stereocenters essential for the synthesis of all carbapenems unipv.itresearchgate.netnih.govtandfonline.comresearchgate.net.

Common methods for forming the azetidinone ring include ester enolate-imine condensations and [2+2] cycloaddition reactions between olefins and isocyanates, or ketenes and imines nih.gov.

Control of C-5, C-6, and C-8 Stereocenters in Azetidinone Formation

The control of stereochemistry is paramount for the biological activity of carbapenems, with regulatory bodies imposing stringent requirements on the stereochemical purity of these compounds unipv.it. A highly effective catalytic asymmetric azetidinone-forming reaction has been developed, enabling the establishment of three contiguous stereocenters (C-5, C-6, and C-8) in a single synthetic step nih.govacs.orgnih.govpsu.edu. This method has been shown to produce cis-azetidinones with excellent enantioselectivity nih.gov.

The desired configurations at C-5 and C-6 can be achieved by starting with chiral precursors nih.gov. Furthermore, the stereochemistry at the C-8 position can be independently controlled, for instance, through the use of enantiopure ketenes nih.gov. Specific examples include the use of ethyl (3S)-hydroxybutanoate and ethyl (3R)-hydroxybutanoate as starting materials for the synthesis of azetidinone precursors leading to thienamycin (B194209) and epithienamycin (B1209815) A, respectively nih.gov. Aldol condensation reactions involving magnesium enolates and acetaldehyde also facilitate the stereospecific introduction of a 1-R-hydroxyethyl substituent at the C-6 position tandfonline.comresearchgate.netresearchgate.net. This 1-R-hydroxyethyl group at C6 is a critical structural feature in carbapenems, contributing significantly to their resistance against β-lactamase enzymes mdpi.comrsc.orgnih.gov. Typically, the hydrogen atoms at C5 and C6 are in a trans configuration rsc.org.

Synthetic Routes to Deshydroxy this compound and Related Precursors

Synthetic methodologies have been successfully developed for the preparation of azetidinone precursors of deshydroxy this compound. These precursors have been obtained on a multigram scale with high diastereomeric ratio (dr) and enantiomeric excess (ee) nih.gov. The ease of stereocontrolled azetidinone formation has streamlined the synthesis of protected N-acetyl thienamycin and epithienamycin A, thereby providing a versatile route to carbapenems that can possess either cis or trans configurations at C-5/C-6, with independent control over the C-8 hydroxyl stereochemistry nih.gov.

Methodologies for Introducing and Modifying Side Chains at C2 and C6

The carbapenem nucleus features R1 and R2 side chains typically attached at the C2 and C6 positions, respectively thesciencenotes.com. Modifications to the C2 side chain represent a significant strategy for optimizing the properties of carbapenems clockss.org. These modifications are often performed after the azetidinone intermediate has been converted into a carbapenem intermediate, such as a 2-oxocarbapenam psu.edu.

The introduction of various C2 groups has been explored, including analogs of cysteamine (B1669678), as well as alkylthio, phenylthio, and heteroarylthio moieties clockss.org. More recent carbapenem developments, exemplified by meropenem (B701) and ertapenem, incorporate a pyrrolidine (B122466) side chain at C2, which enhances activity against Gram-negative bacteria rsc.org.

At the C6 position, a hydroxyethyl (B10761427) group is commonly found. This group is vital for the stability of carbapenems against β-lactamases and facilitates the drug's passage through bacterial porin channels mdpi.comrsc.orgnih.gov. Studies have also investigated the C6 hydroxymethyl group, which can form a hydrogen bond with the carboxylated catalytic lysine (B10760008) of enzymes like OXA-23, thereby impeding deacylation nih.govresearchgate.netresearchgate.net. The acetoxy group at position 4 on the β-lactam ring of AOSA is crucial for subsequent substitution reactions required to build the carbapenem backbone and introduce the final side chains unipv.it.

Development of Efficient, Scalable Routes for Carbapenem Preparation

The development of efficient and scalable synthetic routes for carbapenems is a critical objective, given that these compounds are not readily accessible through large-scale fermentation or semi-synthesis nih.gov. Significant efforts have been directed towards establishing practical and stereoselective syntheses of key carbapenem intermediates nih.govtandfonline.comresearchgate.net.

The establishment of industrial chemical processes, such as those developed by the Merck group for imipenem, highlights the evolution of synthetic chemistry as a powerful tool in advancing carbapenem development clockss.org. A key advancement in carbapenem synthesis has been the introduction of a 1β-methyl group, as seen in meropenem and ertapenem. This modification significantly enhances both the physicochemical stability and the stability against renal dehydropeptidase-I (DHP-I) without compromising antimicrobial activity. This improvement makes these carbapenems more suitable for clinical use and can eliminate the need for co-administration with DHP-I inhibitors rsc.orgnih.govclockss.orgunipv.it.

Molecular Mechanism of Action Research for Northienamycin

Interaction with Penicillin-Binding Proteins (PBPs)

Northienamycin exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) located within the bacterial cell. ebi.ac.uklibretexts.orgtaylorandfrancis.comnih.gov PBPs are a diverse group of enzymes that catalyze the transpeptidation and carboxypeptidation reactions necessary for the cross-linking of peptidoglycan strands, which form the rigid scaffold of the bacterial cell wall. frontiersin.orgpsu.edu Beta-lactam antibiotics, including carbapenems like this compound, are structural analogues of the D-alanyl-D-alanine (D-Ala-D-Ala) motif, which is the terminal amino acid sequence of the nascent peptidoglycan precursor. wikipedia.orgfrontiersin.org This structural mimicry allows this compound to bind to the active site of PBPs. wikipedia.org

Irreversible Binding to PBPs

The binding of this compound to PBPs is characterized by its irreversible nature. google.comgoogleapis.com Upon binding, the beta-lactam nucleus of this compound undergoes a nucleophilic attack by a serine residue within the active site of the PBP. nih.govwikipedia.orgfrontiersin.org This reaction leads to the formation of a stable, covalent acyl-enzyme complex, effectively inactivating the PBP. nih.govfrontiersin.org This irreversible acylation prevents the PBP from performing its natural function of cross-linking peptidoglycan chains, thereby disrupting the synthesis of the bacterial cell wall. wikipedia.org

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

The irreversible binding of this compound to PBPs directly leads to the inhibition of bacterial cell wall peptidoglycan synthesis. taylorandfrancis.comgoogleapis.comyoutube.com Peptidoglycan is a vital component that provides structural integrity and osmotic stability to bacterial cells. frontiersin.orgpsu.edusigmaaldrich.com By inhibiting the transpeptidase activity of PBPs, this compound prevents the formation of the essential cross-links in the peptidoglycan layer. wikipedia.orgyoutube.com This disruption weakens the cell wall, making the bacterial cell susceptible to osmotic lysis, where water leaks into the cell, causing it to swell and burst, ultimately leading to bacterial death. google.comgoogleapis.comyoutube.com

Comparative Mechanistic Studies with Other Beta-Lactam Antibiotics

This compound belongs to the carbapenem (B1253116) class of beta-lactam antibiotics, which are known for their broad spectrum of activity and relative stability against many beta-lactamase enzymes produced by resistant bacteria. ebi.ac.uknih.govwikidoc.orgwikipedia.org Compared to other beta-lactam classes such as penicillins and cephalosporins, carbapenems often exhibit enhanced coverage against Gram-negative bacteria and are more stable against extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases. ebi.ac.uk

While the fundamental mechanism of PBP inhibition is shared across beta-lactam antibiotics, carbapenems like this compound can differ in their affinity for various PBPs within a bacterial species. For instance, thienamycin (B194209), a closely related carbapenem, has been shown to bind to all PBPs in Escherichia coli but preferentially binds to PBP-1 and PBP-2, which are crucial for cell wall elongation. wikidoc.orgwikipedia.org This differential affinity contributes to their unique antibacterial spectrum and efficacy. The C6 hydroxymethyl group present in some carbapenems (like MA-1-206, a derivative) has been shown to enhance stability against certain carbapenem-hydrolyzing class D beta-lactamases (CHDLs) by impeding deacylation, suggesting structural features can influence the interaction with resistance enzymes. asm.orgasm.orgosti.gov

Analysis of Enzyme Inhibition Kinetics and Substrate Specificity for Target Enzymes

The enzyme inhibition kinetics of beta-lactam antibiotics, including this compound, with their target PBPs involve a series of steps that result in stable enzyme-inhibitor complexes. The interaction typically begins with the rapid and reversible formation of a non-covalent Michaelis complex between the antibiotic and the PBP. This is followed by an acylation step, where the beta-lactam ring is opened, and a covalent bond forms between the antibiotic and a catalytic serine residue in the PBP's active site. nih.govfrontiersin.orgmdpi.com This covalent intermediate is generally stable, leading to the sustained inhibition of the enzyme. The subsequent deacylation step, which would release the inactive product and regenerate the active enzyme, is often very slow for effective beta-lactam antibiotics, contributing to their bactericidal activity. nih.govmdpi.com

While specific detailed kinetic parameters (e.g., K_i, k_inact) for this compound are not explicitly provided in the current literature, its classification as a carbapenem implies that it would exhibit similar kinetic profiles to other members of this class. Carbapenems are known to be "slow substrates" or inhibitors of beta-lactamases, further contributing to their effectiveness. ebi.ac.uk The substrate specificity of this compound is directed towards the bacterial PBPs, owing to its structural resemblance to the D-Ala-D-Ala peptidoglycan precursor. This specificity ensures that the antibiotic primarily targets bacterial cell wall synthesis pathways, minimizing harm to host cells which lack this structure. sigmaaldrich.com Research into the biosynthesis of carbapenems, including this compound, indicates that enzymes like glutamate (B1630785) kinase are involved in their formation, highlighting complex biosynthetic pathways that lead to their unique structures and specific enzyme targets. frontiersin.org

Structure Activity Relationship Sar Studies of Northienamycin and Its Derivatives

Impact of C6 Side Chain Modifications on Biological Activity

The C6 side chain is a critical structural feature in carbapenem (B1253116) antibiotics, profoundly influencing their biological activity and stability. In naturally occurring carbapenems, this side chain typically consists of a 1- to 3-carbon alkyl chain, which is often hydroxylated and can undergo further modifications such as oxidation and sulfation researchgate.netpnas.org. Northienamycin, specifically, is characterized by a single carbon at the C6 position, presenting as a hydroxymethyl group researchgate.netresearchgate.netnih.gov.

Modifications at the C6 position have been shown to significantly impact the antibiotic's interaction with bacterial enzymes. For instance, early investigations into desmethyl carbapenems, such as MA-1-206 (which features a hydroxymethyl group at C6 instead of the more common hydroxyethyl (B10761427) group), demonstrated broad-spectrum activity comparable to carbapenems with the conventional hydroxyethyl substituent researchgate.net. More notably, the C6 hydroxymethyl group, as seen in MA-1-206, can substantially enhance the antibiotic's stability against inactivation by carbapenem-hydrolyzing class D β-lactamases (CHDLs), particularly OXA-23 asm.orgnih.govresearchgate.net. This improved stability is attributed to the formation of a hydrogen bond between the C6 hydroxymethyl group and the carboxylated catalytic lysine (B10760008) of OXA-23, which effectively impedes the deacylation step of enzyme catalysis researchgate.net.

The stereochemistry of the C6 side chain is also a key determinant of activity. The R configuration of the hydroxyethyl group at the C6 position (often referred to as C-8 in older nomenclature) is known to increase the potency of β-lactam antibiotics nih.gov. Furthermore, the C6 hydroxyethyl substituent in classical carbapenems plays a vital role in stabilizing the antibiotic against deacylation by class A and C β-lactamases nih.gov.

Derivatization Strategies and Their Influence on Antimicrobial Spectrum

The parent compound, thienamycin (B194209), despite its potent antibacterial activity, exhibits chemical instability in aqueous solutions and is rapidly metabolized by renal dehydropeptidase-1 (DHP-I) in vivo, rendering it impractical for clinical use wikipedia.orgwikipedia.orgtaylorandfrancis.comnih.gov. To overcome these limitations, stable derivatives were developed.

Imipenem, a widely recognized carbapenem, is a semisynthetic N-formimidoyl derivative of thienamycin wikipedia.orgwikipedia.orgtaylorandfrancis.comguidetopharmacology.org. This derivatization strategy, involving the addition of a formamidine (B1211174) side chain at the C2 position, significantly enhances the chemical stability of the compound taylorandfrancis.com. Studies comparing the stability and activity of various formamidine derivatives have provided valuable insights. For instance, N-formimidoylthienamycin (Imipenem) demonstrates increased resistance to metabolism by renal dehydropeptidase-I compared to its parent thienamycin nih.gov.

However, the effectiveness of these derivatives can vary against different β-lactamases. Research indicates that N-formimidoylthis compound is more susceptible to the P-99 β-lactamase produced by Enterobacter cloacae 2646 than either Imipenem (MK787) or N-formimidoyl-8-epi-thienamycin researchgate.net. This suggests that while formimidoyl derivatization generally improves stability, the specific carbapenem backbone (e.g., this compound vs. thienamycin) influences the interaction with certain β-lactamases.

Table 1: Relative Susceptibility of N-Formimidoyl Carbapenems to P-99 β-Lactamase

| Compound | Susceptibility to P-99 β-Lactamase (Enterobacter cloacae 2646) |

| N-Formimidoylthis compound | More susceptible researchgate.net |

| Imipenem (MK787) | Less susceptible researchgate.net |

| N-Formimidoyl-8-epi-thienamycin | Less susceptible researchgate.net |

Beyond N-formimidoyl derivatives, extensive exploration of other synthetic modifications has been undertaken to optimize carbapenem properties. Structural diversity at both the C2 and C6 positions is recognized as pivotal for tuning the potency and antimicrobial spectrum of these antibiotics pnas.org.

The C2 side chain, typically attached to the carbapenem core via a carbon-sulfur bond, plays a crucial role in tempering the high reactivity of the fused β-lactam ring, thereby contributing to sufficient stability under physiological conditions researchgate.netpnas.org. While thienamycin itself contains a cysteamine (B1669678) moiety at C2, other carbapenems feature acetylated or oxidized derivatives of cysteamine at this position, contributing to varied biological profiles pnas.org.

A significant modification in carbapenem design is the introduction of a 1β-methyl group (at the C-1 position of the carbapenem nucleus). This modification, exemplified by meropenem (B701), substantially enhances stability against DHP-I hydrolysis researchgate.netnih.govclockss.orgtaylorandfrancis.com. Once a carbapenem possesses the R configuration at C6, a trans configuration at the C-5—C-6 bond, and a 1β-methyl group, subsequent modifications are often focused on the C2 side chain to fine-tune activity nih.gov. Studies involving 2,6-disubstituted and 1,2,6-trisubstituted carbapenem derivatives have confirmed that the 1β-methyl group significantly improves both physicochemical stability and DHP-I stability without compromising antimicrobial activity clockss.org.

Elucidation of Key Structural Determinants for Carbapenem Potency and Specificity

The unique structural features of carbapenems are fundamental to their broad spectrum of activity, high potency, and resistance to many β-lactamases. Key structural determinants include:

Carbapenem Nucleus: Carbapenems are characterized by a β-lactam ring fused to a five-membered ring. Unlike penicillins, they have a carbon atom at the C-1 position instead of sulfur and an unsaturation between C2 and C3 nih.govwikipedia.org. This distinct bicyclic system is central to their mechanism of action.

C6 Side Chain Stereochemistry: The stereochemistry of the hydroxyethyl side chain at the C6 position is crucial for the antibiotic's activity nih.gov. Specifically, the R configuration at C6 (or C-8) is associated with increased potency nih.gov. This side chain also contributes to resistance against hydrolysis by β-lactamases, particularly by stabilizing the antibiotic against deacylation in class A and C enzymes nih.gov. In class D enzymes, the C6 hydroxyethyl group can sterically hinder the access of water to the active site, thereby preventing deacylation nih.gov.

C5-C6 Bond Configuration: The trans configuration at the C-5—C-6 bond significantly increases the potency of carbapenems compared to penicillins and cephalosporins nih.gov.

C1 Position Modifications: The carbon atom at the C-1 position plays a major role in determining the carbapenem's potency, spectrum of activity, and stability against β-lactamases nih.gov. The introduction of a 1β-methyl group at this position is particularly important, as it provides protection against hydrolysis by renal dehydropeptidase-I (DHP-I) nih.govclockss.org.

These structural characteristics collectively contribute to the "magic bullet" reputation of carbapenems, making them highly effective against a wide range of bacteria, including many multi-resistant strains chemeurope.com.

Rational Design Principles for Novel this compound Analogs

The comprehensive understanding of the structural determinants influencing carbapenem activity and stability has paved the way for rational design principles aimed at developing novel this compound analogs. The insights gained from SAR studies are directly applied to create compounds with improved properties.

Key rational design principles include:

Targeted C6 Modifications for β-Lactamase Stability: Knowledge of the molecular mechanisms by which class D carbapenemases hydrolyze carbapenems allows for the design of new CHDL-resistant compounds nih.gov. A prime example is the modification of the canonical C6 substituent. The C6 hydroxymethyl group, as found in compounds like MA-1-206, has been shown to form a hydrogen bond with the carboxylated catalytic lysine of OXA-23, effectively preventing deacylation and significantly enhancing stability against this major Acinetobacter baumannii carbapenemase researchgate.net. This principle suggests designing C6 modifications that can specifically interact with and inhibit the deacylation step of various β-lactamases.

Optimization of C1 and C2 Side Chains for Enhanced Stability and Spectrum: The importance of the 1β-methyl group at C1 for DHP-I stability and the C2 thioether linkage for β-lactam ring reactivity and stability are well-established pnas.orgnih.govclockss.org. Rational design efforts can focus on incorporating these features or exploring novel substituents at these positions that maintain or improve stability while broadening the antimicrobial spectrum.

Exploiting Biosynthetic Pathways for Tailored Analogs: Advances in understanding and engineering carbapenem biosynthesis pathways, such as those in Streptomyces cattleya and even heterologous hosts like E. coli, provide a powerful platform for the biosynthesis of tailored carbapenem derivatives researchgate.netresearchgate.net. This genetic tractability allows for the targeted production of new analogs with desired structural modifications, moving beyond traditional synthetic chemistry alone.

Stereochemical Control: Maintaining the optimal stereochemistry at key chiral centers, such as the R configuration at C6 and the trans configuration at the C5-C6 bond, remains a fundamental principle to ensure maximum potency nih.gov.

By integrating detailed research findings on structural determinants and enzymatic interactions, rational strategies can be devised to synthesize and evaluate novel this compound analogs with enhanced therapeutic profiles googleapis.com.

Advanced Research Methodologies and Analytical Techniques for Northienamycin Studies

High-Resolution Mass Spectrometry (HRMS) for Characterization of Biosynthetic Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the identification and characterization of Northienamycin and its biosynthetic intermediates. This technique was instrumental in the initial isolation and structural elucidation of this compound and 8-epi-thienamycin (B1253615) from the culture broth of Streptomyces cattleya invivochem.cn.

In the study of carbapenem (B1253116) biosynthesis, HRMS is extensively used to characterize the products of enzymatic reactions. For instance, Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) has been employed in enzymatic assays to identify product formation, such as pantetheinylated carbapenam (B8450946), and to differentiate between possible catalytic mechanisms, as demonstrated with the enzyme ThnL uni.lunih.gov. Furthermore, HRMS has been vital in tracking and identifying successively methylated intermediates during the formation of the C6 alkyl chain by enzymes like ThnK and TokK, thereby providing qualitative support for sequential catalytic models in the biosynthetic pathway. The ability of HRMS to precisely measure mass changes allows researchers to confirm specific modifications, such as the addition of methyl groups at the C6 position, which is critical for understanding the assembly of complex carbapenem structures like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and conformational analysis of this compound. It was fundamental in determining the chemical structure of this compound and 8-epi-thienamycin following their isolation invivochem.cn.

For comprehensive structure elucidation, state-of-the-art NMR spectroscopy, often utilizing cryoprobes and sensitivity-optimized tubes, is employed to determine chemical structures and elements of relative stereochemistry, even with submilligram quantities of compounds. Specific multi-dimensional NMR experiments, such as carbon-13 Heteronuclear Single Quantum Coherence (13C-HSQC), carbon-13 Heteronuclear Multiple Bond Correlation (13C-HMBC), carbon-13 Heteronuclear Two-Bond Correlation (13C-H2BC), proton-proton Double Quantum Coherence Spectroscopy (1H,1H-DQCOSY)/Total Correlation Spectroscopy (TOCSY), and proton-carbon HSQC-TOCSY, are utilized to identify substructures and modified motifs. Sequential assignment is achieved through 1H-13C long-range correlations and Nuclear Overhauser Effect (NOE) hopping.

Relative stereochemistry is determined from NMR data sensitive to three-dimensional structure, including 1H-1H and 1H,13C coupling constants (3-4JHH, 2-4JCH), through-space proximity data (1H,1H-NOE), and anisotropic data like residual dipolar couplings (RDCs) and residual chemical shift anisotropy (RSCA). For conformational analysis, the conformational space occupied by a molecule is assessed using various NMR parameters, including NOEs, homo- and heteronuclear scalar couplings, RDCs, and RSCAs. This NMR data is often integrated with computational methods, such as Molecular Dynamics (MD) and Density Functional Theory (DFT) calculations, to generate accurate conformational ensembles.

Enzymatic Assays for Characterizing Biosynthetic Enzymes and Their Catalytic Mechanisms

Enzymatic assays are crucial for dissecting the complex biosynthetic pathway of this compound and other carbapenems by characterizing the enzymes involved and their catalytic mechanisms. This compound, as a singly-methylated product at C6, is considered a minor cometabolite and a potential intermediate in the biosynthesis of thienamycin (B194209).

A key enzyme in this pathway is ThnK, a cobalamin-dependent radical S-adenosylmethionine (rSAM) enzyme produced by Streptomyces cattleya. Enzymatic assays have demonstrated that ThnK performs two sequential methyl transfers to construct the C6 ethyl side chain of thienamycin, identifying critical intermediates in the carbapenem biosynthesis pathway. In vitro assays for ThnK typically involve substrates like carbapenam precursors and S-adenosylmethionine (SAM), with product formation monitored by techniques like UPLC-HRMS, which can detect the production of S-adenosylhomocysteine (SAH) and 5′-deoxyadenosine (5′-dA) during catalysis.

Another essential enzyme is ThnL, also a B12-dependent rSAM enzyme. Enzymatic assays have revealed that ThnL catalyzes the formation of a thioether bond between C2 of a carbapenam precursor and pantetheine, a function previously unobserved in B12-dependent rSAM enzymes uni.lunih.gov. These assays are conducted under anaerobic conditions using specific reagents such as Hepes buffer, KCl, SAM, and reducing systems like titanium citrate (B86180) or methyl viologen/NADPH, with product analysis performed via UPLC-HRMS uni.lunih.gov. Characterization of these enzymes and their mechanisms is vital for clarifying the enigmatic central steps of the carbapenem biosynthetic pathway.

Genetic Tools for Pathway Manipulation and Gene Expression Studies in Producer Organisms

Genetic tools are indispensable for manipulating the biosynthetic pathways of this compound and for studying gene expression in its producer organism, Streptomyces cattleya invivochem.cn. Streptomyces species are renowned for their ability to produce a vast array of natural products, including antibiotics, but many biosynthetic gene clusters (BGCs) remain silent under standard laboratory conditions.

The cloning of the thienamycin biosynthetic gene cluster (thn) from Streptomyces cattleya has significantly advanced the understanding of thienamycin biosynthesis and its regulation. Genetic manipulation strategies in Streptomyces include the expression of multiple copies of entire BGCs, refactoring BGCs by modifying native regulatory elements, and heterologous expression in optimized host strains. Gene deletion studies, particularly through insertional inactivation of genes within the thn cluster, have been used to demonstrate the involvement of specific genes in carbapenem biosynthesis by creating non-producing mutants.

These tools are crucial for the targeted activation of silent BGCs and for exploiting the full biosynthetic potential of Streptomyces species. The development of suitable vectors, such as plasmids, fosmids, and cosmids, is fundamental for introducing DNA into host cells and ensuring stable integration and gene expression. Advanced assembly strategies, including Gibson Assembly, facilitate the construction of complex genetic constructs for engineering Streptomyces strains, enabling efficient production of natural products on an industrial scale.

Computational Approaches in this compound Research (e.g., Molecular Docking for PBP Interactions, Molecular Dynamics Simulations)

Computational approaches, particularly molecular docking and molecular dynamics (MD) simulations, are increasingly applied in carbapenem research, including studies relevant to this compound, to predict interactions with target proteins like Penicillin-Binding Proteins (PBPs) and to understand their mechanisms of action.

Molecular docking allows researchers to predict the binding affinities and poses of antibiotic ligands, such as carbapenems, within the active sites of their target proteins, including PBPs. This technique provides insights into the underlying mechanism of inhibition and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the compound and amino acid residues in the binding site.

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the protein-ligand complex over time. MD simulations examine conformational changes in the protein upon ligand binding and evaluate the stability of the protein-ligand complex. These simulations offer detailed insights into the physical movements and interactions of atoms and molecules within the system. Key parameters derived from MD simulations, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration, are used to assess the structural stability and flexibility of the complexes. For instance, MD simulations have been used to validate docking interactions and to understand how certain compounds maintain conformational stability and flexibility when bound to enzymes like NDM-1, a carbapenemase. While specific computational studies on this compound's direct PBP interactions were not found, these methodologies are widely applied to the broader carbapenem class to understand their efficacy and mechanisms of resistance.

Future Directions and Research Perspectives on Northienamycin

Unraveling Remaining Biosynthetic Gaps and Regulatory Mechanisms

The biosynthesis of complex carbapenems, including northienamycin and thienamycin (B194209), remains less comprehensively understood compared to other β-lactam antibiotics. nih.govnih.gov A significant area of future research involves elucidating the complete biosynthetic pathway of this compound within Streptomyces cattleya. Genes homologous to those involved in carbapenem (B1253116) and clavulanic acid biosynthesis have been identified in S. cattleya, suggesting their participation in the early stages of beta-lactam ring formation. researchgate.net

Key enzymes identified in the thienamycin biosynthetic gene cluster (thn) provide crucial insights. For instance, ThnE, a carboxymethylproline synthase, is known to be responsible for pyrrolidine (B122466) ring formation, an initial step in the pathway. nih.gov The cobalamin-dependent radical S-adenosylmethionine (rSAM) enzyme ThnK plays a critical role in the sequential methylation steps that construct the C6-ethyl side chain of thienamycin in a stereocontrolled manner. nih.govresearchgate.net Given that this compound features a single carbon at C6, further investigation into ThnK's specific activity or the involvement of other enzymes in the single methylation event leading to this compound is warranted. researchgate.netresearchgate.net Another B12-dependent rSAM enzyme, ThnL, has been shown to catalyze the essential thioether bond formation at the C2 position of a carbapenam (B8450946) precursor with pantetheine. researchgate.netpnas.orgpnas.orgresearchgate.net Additionally, non-heme iron oxygenases such as ThnG and ThnQ are implicated in the oxidation of C2 and C6 moieties of carbapenems, contributing to the structural diversity observed in this class of antibiotics. researchgate.net

Engineering Novel Carbapenem Derivatives with Tailored Bioactivities

The ongoing challenge of bacterial resistance, particularly to carbapenem-hydrolyzing class D β-lactamases (CHDLs), necessitates the development of novel carbapenem derivatives with enhanced bioactivities. researchgate.netasm.org While rational engineering of native carbapenem-producing microorganisms remains challenging, advancements in synthetic biology offer promising avenues. researchgate.net

One significant direction involves the engineering of microbial platforms, such as Escherichia coli, for the biosynthesis of tailored carbapenem derivatives. By increasing precursor metabolite concentrations and identifying reducing cofactors for bottleneck enzymes, researchers have achieved substantial improvements in carbapenem productivity, establishing a versatile platform for generating diverse derivatives. researchgate.net

Modifications to the carbapenem scaffold, even at positions other than C2, have demonstrated the potential to improve antimicrobial activity. For example, a recent study highlighted that replacing the canonical C6 hydroxyethyl (B10761427) group with a hydroxymethyl group in a new carbapenem antibiotic, MA-1-206, significantly improved its ability to evade inactivation by the major Acinetobacter baumannii carbapenemase, OXA-23. asm.org This finding underscores the importance of the C6 side chain in conferring stability and activity, a characteristic directly relevant to this compound's unique C6 single-carbon structure. The C6 side chain in carbapenems can vary from one to three carbons, often undergoing hydroxylation, oxidation, and sulfation, while the C2 side chain is attached via a carbon-sulfur bond and exhibits diverse lengths. pnas.org Further engineering efforts could focus on systematically modifying these side chains, guided by structural and mechanistic insights from this compound, to create derivatives with optimized pharmacokinetic properties, broader spectra of activity, and improved resistance profiles against emerging threats. Protein and metabolic engineering approaches are expected to continue playing a pivotal role in enhancing production levels and facilitating the creation of new carbapenem analogues. researchgate.net

Potential for Bio-inspired Synthesis and Chemoenzymatic Routes to this compound and its Analogs

The instability and low yields associated with the fermentation of natural carbapenems like this compound have historically driven reliance on total chemical synthesis for clinically used derivatives. nih.govnih.gov However, future research is increasingly focused on developing more efficient and environmentally friendly bio-inspired and chemoenzymatic routes.

A deeper elucidation of the undefined steps in thienamycin (and by extension, this compound) biosynthesis is critical for enabling chemoenzymatic and semisynthetic manufacturing methods. nih.gov The success in engineering E. coli for simple carbapenem production demonstrates the feasibility of leveraging microbial systems as "bio-factories" for producing complex natural products and their derivatives. researchgate.net This approach could be extended to this compound, potentially leading to more sustainable and cost-effective production methods.

The concept of bio-inspired synthesis, as seen in the development of antibacterial selenium nanoparticles through biological approaches, highlights the potential for harnessing natural processes for chemical synthesis. nih.gov Applying similar principles to carbapenem biosynthesis could involve identifying and manipulating specific enzymes or entire pathways to produce this compound or its analogs. Molecular modeling, a powerful computational tool, can expedite the identification and optimization of chemical compounds and processes, offering a valuable avenue for designing new synthetic routes for this compound and its derivatives. researchgate.net Ultimately, the goal is to bridge the gap between complex natural biosynthetic pathways and scalable industrial production, facilitating the access to a wider range of carbapenem structures.

Contribution of this compound Research to Broader Carbapenem Science and Antibiotic Discovery

This compound's discovery and continued study contribute significantly to the broader field of carbapenem science and the ongoing quest for new antibiotics. As a naturally occurring carbapenem isolated from Streptomyces cattleya, it expands the known diversity of this crucial class of antibiotics. researchgate.netnih.gov

Research into this compound, particularly its unique C6 side chain, provides valuable insights into the structure-activity relationships within the carbapenem family. Understanding how subtle structural differences, such as the single carbon at C6 in this compound compared to thienamycin's two carbons, impact antibacterial activity and stability against β-lactamases is paramount. researchgate.netasm.org The discovery of compounds like MA-1-206, which demonstrates improved stability against carbapenemases through a C6 hydroxymethyl substitution, directly benefits from the foundational knowledge gained from studying natural variations like this compound. asm.org

Furthermore, the investigation of this compound's biosynthesis contributes to a deeper understanding of the enzymatic machinery involved in β-lactam antibiotic production. This includes uncovering novel bioactive molecules and biosynthetic enzymes that could be exploited for the development of entirely new classes of antibiotics with diverse chemotherapeutic activities. researchgate.netnih.gov Carbapenems are often considered "antibiotics of last resort" due to their broad spectrum of activity and resistance to many β-lactamases. ebi.ac.ukwww.gov.uk Therefore, any research that enhances our understanding of their natural production, structural variations, and potential for modification, as provided by this compound studies, directly strengthens the arsenal (B13267) against multidrug-resistant bacterial infections. The ongoing efforts to overcome the challenges of low yields and instability in natural carbapenem production through metabolic manipulation are central to the future of antibiotic discovery and development. nih.gov

Q & A

Q. How should contradictory data from omics studies (e.g., proteomic vs. transcriptomic) on this compound’s mechanism be reconciled?

- Methodological Answer : Apply multi-omics integration (e.g., MOFA+ or WGCNA) to identify consensus pathways. Validate via targeted proteomics (PRM/SRM) and CRISPR-interference. Use causal network inference (e.g., Bayesian networks) to distinguish direct drug effects from compensatory responses .

Data Analysis & Reporting

Q. What strategies mitigate bias when interpreting this compound’s efficacy in retrospective clinical datasets?

Q. How can researchers structure a reproducible workflow for this compound’s PK/PD data analysis?

- Methodological Answer : Adhere to FAIR principles :

- Code: Version-controlled scripts (GitHub) in R/Python with Dockerized environments.

- Data: Public deposition in repositories (e.g., Zenodo) using ISA-Tab metadata standards.

- Reporting: Follow EQUATOR Network guidelines (e.g., STROBE for observational data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.